

A Technical Guide to the Historical Development of Organotin Compounds Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide charts the course of organotin compound research, from early discoveries to their widespread industrial application and the subsequent understanding of their toxicological and environmental impact. It provides a comprehensive overview of the key scientific milestones, synthetic methodologies, and evolving applications that have shaped this significant field of organometallic chemistry.

A Century and a Half of Organotin Chemistry: A Historical Overview

The journey of organotin chemistry began in the mid-19th century, with early synthetic discoveries laying the groundwork for future innovations. The field saw a surge of interest in the 20th century, driven by the discovery of their utility in a vast array of industrial applications. However, this was later tempered by the growing awareness of the significant environmental and health risks posed by certain organotin compounds.

The initial discovery is credited to Edward Frankland, who in 1849 synthesized diethyltin diiodide.[1][2][3] Shortly after, in 1852, Carl Löwig reported the formation of alkyltin compounds from the reaction of alkyl halides with a tin-sodium alloy, a publication often considered the true beginning of organotin chemistry.[1][3][4] For nearly a century, research remained largely academic. By 1935, several hundred publications had appeared, with notable contributions

from chemists like Krause in Germany, Kraus in the United States, and Kozeshkov in Russia.[1] [4][5]

The 1940s and 1950s marked a turning point with the discovery of practical applications, most notably as stabilizers for polyvinyl chloride (PVC).[1][3][6][7] This discovery, along with their use as agrochemicals, biocides, and wood preservatives, led to a significant revival in organotin research.[1][4] The pioneering work of van der Kerk and his colleagues in the Netherlands was instrumental during this period of rapid expansion.[1][4] The 1960s saw further fundamental discoveries, including the realization that the tin atom in organotin compounds could have a coordination number greater than four.[1][4]

The widespread use of tributyltin (TBT) in antifouling paints for ships, which began in the 1960s, led to significant environmental contamination.[8] By the 1980s, scientific evidence mounted, demonstrating the severe negative impacts of TBT on marine ecosystems, including growth abnormalities in oysters and mussels.[1] This led to increased scrutiny and eventual regulation and banning of certain organotin compounds for specific applications.[9]

The Evolution of Synthetic Methodologies

The synthesis of organotin compounds has evolved significantly since the 19th century, with the development of more efficient and scalable methods.

Early Synthetic Approaches

Frankland's Direct Synthesis (1849): The first synthesis of an organotin compound, diethyltin diiodide, was achieved by the direct reaction of ethyl iodide with metallic tin.[3][10]

Löwig's Method (1852): This involved the reaction of alkyl halides with a tin-sodium alloy to produce alkyltin compounds.[1][3][4]

The Advent of Modern Synthetic Techniques

The discovery of Grignard reagents in the early 20th century revolutionized organometallic chemistry and provided a much more versatile route to organotin compounds.

Grignard Reaction: The reaction of a Grignard reagent (RMgX) with tin halides, such as tin tetrachloride (SnCl4), became a classic and widely used method for creating tin-carbon bonds.

[2] This method is particularly useful for producing tetraorganotin compounds.[2]

Wurtz Reaction: A Wurtz-like coupling of alkyl sodium compounds with tin halides also yields tetraorganotin compounds.[2][11] This method involves treating two alkyl halides with sodium metal.[12]

Kocheshkov Redistribution Reaction: Symmetrical tetraorganotin compounds can be converted to mixed alkyltin halides through redistribution reactions with tin halides.[2]

Industrial Scale Synthesis: On an industrial scale, the alkylation of tin tetrachloride with organoaluminium compounds is often preferred due to cost-effectiveness and the ability to control the degree of alkylation.[1][4]

A Timeline of Applications

The applications of organotin compounds are diverse, ranging from polymer stabilization to biocides and catalysts in organic synthesis.

Decade	Key Applications
1940s	Polyvinyl chloride (PVC) stabilizers.[1][6][7]
1950s	Agricultural biocides (fungicides), wood preservatives.[1][4]
1960s	Antifouling agents in marine paints (Tributyltin - TBT), catalysts for polyurethane foams and silicones.[13][14]
1970s	Continued expansion in PVC stabilization and biocidal applications. The Stille reaction, a palladium-catalyzed cross-coupling reaction using organotin reagents, was first reported in 1977, becoming a vital tool in organic synthesis.
1980s-Present	Increasing use in specialized applications such as catalysts and in materials science.[15] Research into medicinal properties, including potential anticancer and antimicrobial agents, has also gained traction.[14][15][16]

Toxicity and Environmental Impact: A Growing Concern

While the industrial utility of organotin compounds is undeniable, their toxicity and environmental persistence have been a major focus of research and regulation since the latter half of the 20th century.

Tri-substituted organotins, such as tributyltin (TBT) and triphenyltin (TPT), are particularly toxic. [2] TBT, once widely used as an antifouling agent, was found to be extremely harmful to non-target marine organisms.[1] It causes imposex, a condition where female sea snails develop male sex organs, leading to reproductive failure and population decline.[13] The high toxicity of TBT and its degradation products, dibutyltin (DBT) and monobutyltin (MBT), led to their persistence in marine sediments for many years.[17]

Human exposure to organotins can occur through the consumption of contaminated seafood, and they have been detected in human tissues.[13][18] These compounds are known endocrine disruptors, immunotoxicants, and potential carcinogens.[13] The growing body of evidence on their adverse effects prompted international agreements to restrict and ban the use of TBT in antifouling paints, a significant step in mitigating their environmental impact.[9]

Experimental Protocols Synthesis of Tetraethyltin via Grignard Reaction

This protocol is based on the classic method for forming tetraorganotin compounds.

Materials:

- Magnesium turnings
- Anhydrous diethyl ether
- · Ethyl bromide
- Tin tetrachloride (SnCl4)
- Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen or argon gas)

Procedure:

- A three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings and a small crystal of iodine (as an initiator).
- Anhydrous diethyl ether is added to cover the magnesium.
- A solution of ethyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution. The mixture is refluxed until most of the magnesium has reacted to form the Grignard reagent, ethylmagnesium bromide (CH3CH2MgBr).
- The Grignard reagent solution is cooled, and a solution of tin tetrachloride in anhydrous diethyl ether is added dropwise with vigorous stirring.

- After the addition is complete, the reaction mixture is refluxed for several hours to ensure complete reaction.
- The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
- The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
- The combined organic extracts are dried over anhydrous sodium sulfate.
- The solvent is removed by distillation, and the resulting crude tetraethyltin is purified by fractional distillation under reduced pressure.

Reaction: 4 CH₃CH₂MgBr + SnCl₄ → (CH₃CH₂)₄Sn + 4 MgClBr[2]

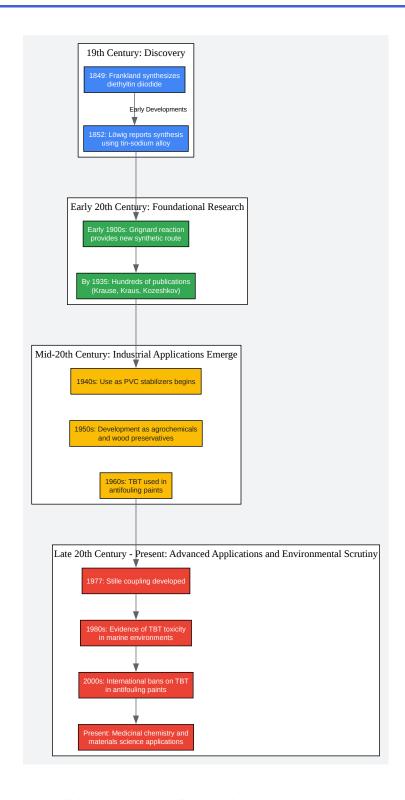
Synthesis of Tetrabutyltin via Wurtz Reaction

This protocol describes the synthesis of a tetraorganotin compound using a Wurtz coupling reaction.[11]

Materials:

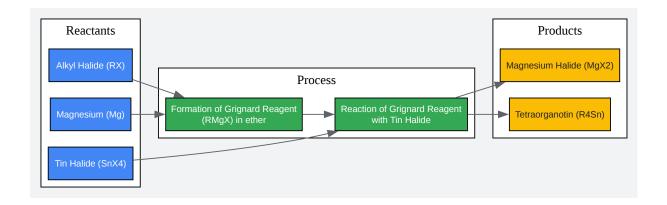
- Sodium metal
- Anhydrous toluene
- · Butyl chloride
- Tin tetrachloride (SnCl4)

Procedure:

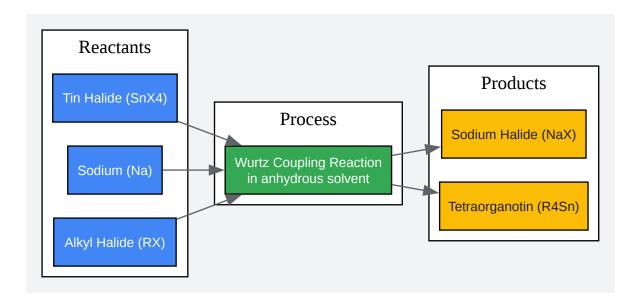

- A dispersion of sodium metal in anhydrous toluene is prepared in a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere.
- The sodium dispersion is heated to the reflux temperature of toluene.

- A mixture of butyl chloride and tin tetrachloride is added dropwise to the vigorously stirred, refluxing sodium dispersion.
- After the addition is complete, the reaction mixture is refluxed for an additional period to ensure the reaction goes to completion.
- The mixture is cooled, and the excess sodium is destroyed by the careful addition of ethanol.
- Water is then added to dissolve the sodium chloride formed during the reaction.
- The organic layer is separated, washed with water, and dried over anhydrous calcium chloride.
- The toluene is removed by distillation, and the crude tetrabutyltin is purified by vacuum distillation.

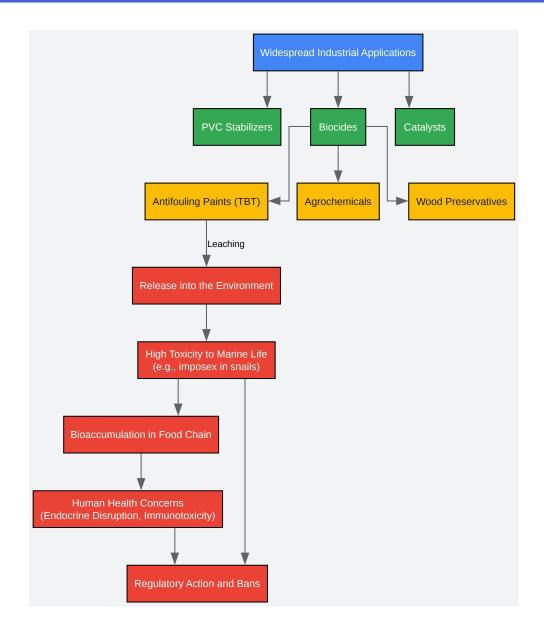
Visualizations



Click to download full resolution via product page


Caption: A timeline of the historical development of organotin compounds research.

Click to download full resolution via product page


Caption: Workflow for the synthesis of tetraorganotin compounds via the Grignard reaction.

Click to download full resolution via product page

Caption: Workflow for the synthesis of tetraorganotin compounds via the Wurtz reaction.

Click to download full resolution via product page

Caption: Logical relationship between applications of organotins and their environmental impact.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

- 1. lupinepublishers.com [lupinepublishers.com]
- 2. Organotin chemistry Wikipedia [en.wikipedia.org]
- 3. publisher.uthm.edu.my [publisher.uthm.edu.my]
- 4. lupinepublishers.com [lupinepublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. proquest.com [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. rjpbcs.com [rjpbcs.com]
- 11. scite.ai [scite.ai]
- 12. Wurtz reaction Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Organotin compounds: toxicokinetic aspects PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Historical Development of Organotin Compounds Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1346589#historical-development-of-organotin-compounds-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com